tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate
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Overview
Description
tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate: is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of carbamate and features a bicyclic structure, which includes a three-membered azabicyclo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate typically involves the following steps:
Formation of the Azabicyclo Ring: The initial step involves the formation of the 3-azabicyclo[3.1.0]hexane ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Carbamate Group: The next step involves the introduction of the carbamate group. This is typically done by reacting the azabicyclo compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the compound to introduce the methyl group. This can be achieved using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atom in the azabicyclo ring.
Reduction: Reduction reactions can also occur, particularly at the carbamate group.
Substitution: The compound can undergo substitution reactions, especially at the methyl group or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features allow it to interact with enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The azabicyclo ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also interact with biological molecules, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)methylcarbamate
- tert-Butyl N-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)methylcarbamate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
What sets tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate apart from similar compounds is its specific substitution pattern. The presence of both the tert-butyl and methyl groups, along with the azabicyclo ring, gives it unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(4)7-10-8-5-13-6-9(8)10/h8-10,13H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFCWJHUGQUXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1C2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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